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Compound of Interest

Compound Name: 3-Azabicyclo[3.2.1]octan-8-one

Cat. No.: B1369878

Introduction: A Scaffold of Strategic Importance

The 3-Azabicyclo[3.2.1]octane framework, sometimes referred to as an isotropane, represents
a class of rigid bicyclic amines that has garnered significant attention in the field of drug
discovery.[1] Unlike its more common isomer, the 8-azabicyclo[3.2.1]octane (tropane) core
found in alkaloids like cocaine and atropine, the 3-aza scaffold offers a distinct three-
dimensional arrangement of its nitrogen atom and functional groups.[2] 3-
Azabicyclo[3.2.1]octan-8-one is a key derivative of this family, featuring a ketone at the C8
position, which serves as a versatile handle for chemical modification.

The rigid, conformationally restricted nature of this scaffold is highly valued in medicinal
chemistry. It allows for the precise spatial orientation of substituents, enabling chemists to
probe specific interactions within biological targets like G protein-coupled receptors (GPCRS)
and transporters.[3][4] This structural rigidity reduces the entropic penalty upon binding to a
receptor, which can lead to enhanced potency and selectivity. Consequently, 3-
Azabicyclo[3.2.1]octan-8-one is a valuable intermediate for creating diverse chemical libraries
aimed at discovering novel CNS-targeting agents, enzyme inhibitors, and anti-inflammatory
molecules.[3]

Physicochemical and Spectroscopic Properties
Physicochemical Data

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1369878?utm_src=pdf-interest
https://pubs.rsc.org/en/content/articlehtml/2024/ob/d4ob00199k
https://addi.ehu.es/bitstream/handle/10810/63373/2021OBC3763.pdf?sequence=5
https://www.benchchem.com/product/b1369878?utm_src=pdf-body
https://www.benchchem.com/product/b1369878?utm_src=pdf-body
https://www.kuujia.com/cas-240401-35-8.html
https://www.montclair.edu/chemistry-biochemistry/wp-content/uploads/sites/44/2017/11/tetrahedron-letters-bicyclic-diamines.pdf
https://www.benchchem.com/product/b1369878?utm_src=pdf-body
https://www.benchchem.com/product/b1369878?utm_src=pdf-body
https://www.kuujia.com/cas-240401-35-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The fundamental properties of 3-Azabicyclo[3.2.1]octan-8-one are summarized below. These

values are critical for planning synthetic transformations, purification, and formulation studies.

Property Value Source
Molecular Formula C7H11NO [3]
Molecular Weight 125.17 g/mol [3]

CAS Number 240401-35-8 [3]
Appearance Expected to be a solid at RT Inferred
Topological Polar Surface Area

(TPSA) 29.1 A2 Calculated
logP (calculated) 0.18 Calculated

SMILES

O=C1C2CCCI1CNC2

[3]

InChl Key

LKWRGVRWBYLOFM-
UHFFFAOYSA-N

[3]

Spectroscopic Profile

Detailed spectroscopic analysis is essential for the unambiguous identification and

characterization of 3-Azabicyclo[3.2.1]Joctan-8-one and its derivatives. While a dedicated

spectrum for the parent compound is not widely published, its expected profile can be

accurately inferred from closely related, well-characterized derivatives.[5][6]

e 1H NMR: The proton NMR spectrum is expected to be complex due to the bicyclic structure.

Key features would include distinct signals for the two bridgehead protons (C1 and C5) and

diastereotopic methylene protons throughout the scaffold. The proton on the secondary

amine (N-H) would appear as a broad singlet, which would disappear upon D20 exchange.

e 13C NMR: The carbon spectrum would show seven distinct signals. The most downfield

signal would correspond to the carbonyl carbon (C8) at approximately 200-210 ppm. The

bridgehead carbons (C1, C5) and the carbons adjacent to the nitrogen (C2, C4) would

appear in the 40-60 ppm range.[5]
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« Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two characteristic
absorption bands: a strong, sharp peak for the ketone carbonyl (C=0) stretch around 1720-
1740 cm~! and a moderate peak for the N-H stretch of the secondary amine around 3300-
3500 cm~1.[5]

o Mass Spectrometry (MS): Electron impact (El) mass spectrometry would likely show a
molecular ion peak (M*) at m/z = 125. Fragmentation patterns would be characteristic of
bicyclic amines, often involving cleavage alpha to the nitrogen atom.[7]

Synthesis and Manufacturing

The synthesis of the 3-Azabicyclo[3.2.1]octan-8-one core is accessible through well-
established organic reactions. A common and efficient approach involves a Mannich
condensation to first form the N-protected scaffold, which can then be deprotected to yield the
target compound.[8]

The most frequently cited synthesis begins with the reaction of cyclopentanone, a primary
amine (such as benzylamine, which serves as a protecting group), and formaldehyde.[8] This
one-pot, three-component reaction directly constructs the N-benzyl-3-azabicyclo[3.2.1]octan-
8-one intermediate. The benzyl group is a robust protecting group that is stable to a variety of
reaction conditions, yet it can be readily removed via catalytic hydrogenolysis (e.g., using Hz
gas and a Palladium catalyst) to afford the parent 3-Azabicyclo[3.2.1]octan-8-one.[9]
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Caption: Synthetic workflow for 3-Azabicyclo[3.2.1]octan-8-one.

© 2025 BenchChem. All rights reserved. 4/10

Tech Support


https://www.benchchem.com/product/b1369878?utm_src=pdf-body-img
https://www.benchchem.com/product/b1369878?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1369878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Reactivity and Derivatization

The synthetic utility of 3-Azabicyclo[3.2.1]octan-8-one stems from its two primary reactive
sites: the ketone at the C8 position and the secondary amine at the N3 position. These
functional groups allow for orthogonal chemical modifications, enabling the construction of
large and diverse libraries of compounds for structure-activity relationship (SAR) studies.

Reactions at the C8-Ketone

The carbonyl group is a hub for nucleophilic addition reactions. This allows for the introduction
of a wide range of substituents at the 8-position, significantly impacting the molecule's steric
and electronic properties.

» Nucleophilic Addition: Reaction with organometallic reagents, such as Grignard or
organolithium reagents, yields tertiary alcohols. For instance, addition of phenylmagnesium
bromide to N-benzyl-3-azabicyclo[3.2.1Joctan-8-one produces the corresponding 8-phenyl-
8-hydroxy derivative.[8]

e Reduction: The ketone can be reduced to a secondary alcohol using common reducing
agents like sodium borohydride (NaBHa) or lithium aluminum hydride (LiAlH4). The
stereochemical outcome of this reduction is influenced by the steric hindrance of the bicyclic
system.

e Reductive Amination: The ketone can be converted into a primary, secondary, or tertiary
amine via reductive amination, further expanding the possible diversity of derivatives.

Reactions at the N3-Amine

The secondary amine is a nucleophile and a base, allowing for a host of derivatization
reactions that are fundamental to modifying the scaffold's physicochemical properties, such as
lipophilicity and basicity.

o N-Alkylation and N-Arylation: The amine can be alkylated with alkyl halides or subjected to
reductive amination with aldehydes/ketones. It can also undergo N-arylation via Buchwald-
Hartwig or Ullmann coupling reactions.
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e N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling
reagents) forms stable amide derivatives.

o Sulfonylation: The amine readily reacts with sulfonyl chlorides to produce sulfonamides, a
common functional group in many therapeutic agents.[10]
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Caption: Key reactivity hubs of the 3-azabicyclo[3.2.1]octan-8-one scaffold.

Applications in Medicinal Chemistry and Drug
Development
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The 3-azabicyclo[3.2.1]octane scaffold is a privileged structure in the design of CNS-active
compounds. Its rigid framework allows derivatives to achieve high affinity and selectivity for
their biological targets.

o Dopamine Transporter (DAT) Inhibitors: A significant application of this scaffold is in the
development of dopamine uptake inhibitors. A series of 8-substituted-3-
azabicyclo[3.2.1]octanes were synthesized and evaluated for their ability to block the
dopamine transporter, with the goal of developing treatments for cocaine abuse.[8] Certain
analogues demonstrated potency comparable to cocaine at the DAT, highlighting the
scaffold's utility in neuropharmacology.[8]

o Anti-Inflammatory Agents: The broader azabicyclo[3.2.1]octane chemotype has been
successfully employed in the discovery of potent inhibitors of N-acylethanolamine-
hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes.[10]
Constraining a flexible piperidine core into the rigid azabicyclo[3.2.1]octane framework led to
a five-fold increase in potency, demonstrating the strategic advantage of this scaffold.[10]
This suggests that derivatives of 3-Azabicyclo[3.2.1]octan-8-one could be promising
candidates for new anti-inflammatory drugs.[3]

» Neuroprotective Agents: Preclinical studies have suggested that the 3-
Azabicyclo[3.2.1]octan-8-one core may have neuroprotective effects. Research in animal
models of diseases like Alzheimer's and Parkinson's has indicated that it may help reduce
oxidative stress and prevent neuronal cell death, making it a candidate for further
investigation in the treatment of neurodegenerative disorders.[3]

Experimental Protocol: Synthesis of N-Benzyl-3-
azabicyclo[3.2.1]octan-8-one

This protocol describes the synthesis of the N-protected core scaffold via a Mannich
condensation, as adapted from the literature.[8]

Materials:
o Cyclopentanone

e Benzylamine
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o Formaldehyde (37% aqueous solution)

e Hydrochloric acid (concentrated)

e Sodium hydroxide (pellets)

o Diethyl ether

e Magnesium sulfate (anhydrous)

» Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine
cyclopentanone (1.0 eq) and benzylamine (1.0 eq). Cool the mixture in an ice bath to 0-5 °C.

 Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (1.0 eq) to
the mixture, maintaining the temperature below 10 °C.

e Mannich Reaction: To the resulting slurry, add aqueous formaldehyde (1.1 eq) dropwise over
30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir
at room temperature for 24 hours.

o Workup - Basification: Cool the reaction mixture again in an ice bath and carefully add solid
sodium hydroxide pellets until the pH of the solution is >12. Caution: This is a highly
exothermic process.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with
diethyl ether (3 x 50 mL).

e Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium
sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

 Purification: The resulting crude oil can be purified by column chromatography on silica gel
or by vacuum distillation to yield N-benzyl-3-azabicyclo[3.2.1]octan-8-one as a clear oil.
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Conclusion

3-Azabicyclo[3.2.1]octan-8-one is a synthetically accessible and highly versatile chemical
scaffold. Its rigid bicyclic structure provides a fixed platform for the precise orientation of
functional groups, a feature that is invaluable in rational drug design. The orthogonal reactivity
of its ketone and secondary amine functionalities allows for extensive derivatization, facilitating
the exploration of chemical space and the optimization of lead compounds. With demonstrated
applications in the development of potent CNS agents and potential in anti-inflammatory and
neuroprotective therapies, the 3-Azabicyclo[3.2.1]octan-8-one core is poised to remain a
cornerstone scaffold for medicinal chemists and drug discovery professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [3-Azabicyclo[3.2.1]octan-8-one chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1369878#3-azabicyclo-3-2-1-octan-8-one-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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